Cas no 227011-48-5 ([(2S,4R,5R,5As,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate)
![[(2S,4R,5R,5As,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate structure](https://de.kuujia.com/scimg/cas/227011-48-5x500.png)
227011-48-5 structure
Produktname:[(2S,4R,5R,5As,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate
[(2S,4R,5R,5As,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 9-Deacetyl-9-benzoyl- 10-debenzoyl-4β,20-epoxytaxchinin A
- [ "" ]
- 9-Deacetyl-9-benzoyl-10-debenzoyl-4β,20-epoxytaxchinin A
- A,20-epoxytaxchinin A
- [(2S,4R,5R,5As,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3
- (2S,3aS,4S,4aR,5R,6S,8S,8aS,9R,10R)-4,8-Diacetoxy-2,6,10-trihydroxy-3a-(2-hydroxy-2-propanyl)-1,8a-d
- 227011-48-5
- 9-Deacetyl-9-benzoyl-10-debenzoyl-4beta,20-epoxytaxchinin A
- [(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate
- 9-Deacetyl-9-benzoyl-
- 10-debenzoyl-4beta,20-epoxytaxchinin A
- [(2S,4R,5R,5As,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate
-
- Inchi: 1S/C31H40O11/c1-15-19(34)13-30(28(4,5)38)22(15)23(36)25(42-27(37)18-10-8-7-9-11-18)29(6)21(40-16(2)32)12-20(35)31(14-39-31)24(29)26(30)41-17(3)33/h7-11,19-21,23-26,34-36,38H,12-14H2,1-6H3/t19-,20-,21-,23+,24-,25-,26-,29+,30-,31+/m0/s1
- InChI-Schlüssel: VXDWKDPOYAZLDR-TWEGWBIASA-N
- Lächelt: O1C[C@@]21[C@H](C[C@@H]([C@@]1(C)[C@H]([C@@H](C3=C(C)[C@H](C[C@@]3(C(C)(C)O)[C@H]([C@H]21)OC(C)=O)O)O)OC(C1C=CC=CC=1)=O)OC(C)=O)O
Berechnete Eigenschaften
- Genaue Masse: 588.25706209g/mol
- Monoisotopenmasse: 588.25706209g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 11
- Schwere Atomanzahl: 42
- Anzahl drehbarer Bindungen: 8
- Komplexität: 1160
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 172
- XLogP3: 0.2
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.38±0.1 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 724.3±0.0 °C at 760 mmHg
- Flammpunkt: 230.1±0.0 °C
- Löslichkeit: Fast unlöslich (0,059 g/l) (25°C),
- Dampfdruck: 0.0±0.0 mmHg at 25°C
[(2S,4R,5R,5As,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate Sicherheitsinformationen
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
[(2S,4R,5R,5As,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3313-5mg |
9-Deacetyl-9-benzoyl-10-debenzoyl-4beta,20-epoxytaxchinin A |
227011-48-5 | 5mg |
¥ 4510 | 2024-07-20 | ||
TargetMol Chemicals | TN3313-1 mL * 10 mM (in DMSO) |
9-Deacetyl-9-benzoyl-10-debenzoyl-4beta,20-epoxytaxchinin A |
227011-48-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6860 | 2023-09-15 | |
TargetMol Chemicals | TN3313-1 ml * 10 mm |
9-Deacetyl-9-benzoyl-10-debenzoyl-4beta,20-epoxytaxchinin A |
227011-48-5 | 1 ml * 10 mm |
¥ 6860 | 2024-07-24 | ||
TargetMol Chemicals | TN3313-5 mg |
9-Deacetyl-9-benzoyl-10-debenzoyl-4beta,20-epoxytaxchinin A |
227011-48-5 | 98% | 5mg |
¥ 4,510 | 2023-07-11 | |
A2B Chem LLC | AF36334-5mg |
9-Deacetyl-9-benzoyl-10-debenzoyl-4β,20-epoxytaxchinin A |
227011-48-5 | 96.0% | 5mg |
$802.00 | 2024-04-20 | |
TargetMol Chemicals | TN3313-1 ml * 10 mm |
9-Deacetyl-9-benzoyl-10-debenzoyl-4beta,20-epoxytaxchinin A |
227011-48-5 | 1 ml * 10 mm |
¥ 6860 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3313-1 mg |
9-Deacetyl-9-benzoyl-10-debenzoyl-4beta,20-epoxytaxchinin A |
227011-48-5 | 1mg |
¥3235.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3313-5mg |
9-Deacetyl-9-benzoyl-10-debenzoyl-4beta,20-epoxytaxchinin A |
227011-48-5 | 5mg |
¥ 4510 | 2024-07-24 |
[(2S,4R,5R,5As,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate Verwandte Literatur
-
1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
227011-48-5 ([(2S,4R,5R,5As,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate) Verwandte Produkte
- 1890179-87-9(2-amino-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-1-ol)
- 1849427-25-3(D-Serine, O-(2-methoxyethyl)-)
- 1248432-20-3(4,4-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione)
- 1804404-92-9(4-Bromo-6-cyanopicolinoyl chloride)
- 1807075-38-2(4-(Bromomethyl)-2-cyano-5-(difluoromethyl)pyridine-3-acetic acid)
- 2228338-97-2(4-fluoro-3-(2-methylbut-3-yn-2-yl)-1H-indole)
- 1000521-95-8(2-(Isoquinolin-5-yl)ethan-1-ol)
- 2172160-06-2(4-(piperazine-1-sulfonyl)phenylmethanol)
- 1368689-23-9(1-(2,4,5-trimethylphenyl)ethane-1,2-diol)
- 2171985-66-1(3-(4-bromo-1,2-thiazol-5-yl)-2,2-dimethylpropanal)
Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
江苏科伦多食品配料有限公司
Gold Mitglied
CN Lieferant
Reagenz

PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz

Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
